3-(2-Fluoro-4-methoxyphenyl)propanoic acid

Catalog No.
S769224
CAS No.
852181-15-8
M.F
C10H11FO3
M. Wt
198.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Fluoro-4-methoxyphenyl)propanoic acid

CAS Number

852181-15-8

Product Name

3-(2-Fluoro-4-methoxyphenyl)propanoic acid

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)propanoic acid

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

InChI

InChI=1S/C10H11FO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)

InChI Key

KLEYADLSRYOXMC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CCC(=O)O)F

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)O)F

3-(2-Fluoro-4-methoxyphenyl)propanoic acid is an organic compound characterized by its unique molecular structure, which includes a propanoic acid functional group attached to a phenyl ring that is further substituted with both a fluorine atom and a methoxy group. Its chemical formula is C10H11FO3C_{10}H_{11}FO_3, and it has a molecular weight of approximately 198.19 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of the fluorinated aromatic ring and the carboxylic acid functional group, which are common features in many biologically active molecules.

  • Analogue Design

    This compound possesses a propanoic acid group linked to a fluorinated and methoxylated phenyl ring. Carboxylic acids and fluorinated aromatic rings are common functional groups in many biologically active molecules. Therefore, 3-(2-Fluoro-4-methoxyphenyl)propanoic acid could be a potential starting point for the design and synthesis of novel analogues with desired biological properties [].

  • Medicinal Chemistry

    The presence of the functional groups mentioned above suggests potential for this molecule to interact with biological targets. Further research would be necessary to determine if 3-(2-Fluoro-4-methoxyphenyl)propanoic acid exhibits any specific biological activity, such as enzyme inhibition or receptor binding. If activity is observed, it could be a starting point for the development of new medications [].

  • Material Science

    Aromatic carboxylic acids can be useful building blocks for the synthesis of polymers and other functional materials. The combination of a fluorinated and methoxylated group in 3-(2-Fluoro-4-methoxyphenyl)propanoic acid could potentially lead to materials with unique properties, although further investigation would be required [].

Typical of carboxylic acids and aromatic compounds:

  • Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
RCOOH+ROHRCOOR+H2OR-COOH+R'-OH\rightarrow R-COOR'+H_2O
  • Amide Formation: The carboxylic acid can react with amines to form amides.
RCOOH+H2NRRCONHR+H2OR-COOH+H_2NR'\rightarrow R-CONHR'+H_2O

These reactions highlight the compound's versatility in organic synthesis, making it a valuable building block for more complex molecules .

The biological activity of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid has not been extensively documented, but its structural features suggest potential interactions with biological targets. The presence of the fluorinated aromatic ring may enhance lipophilicity and bioavailability, which are desirable traits for pharmacological agents. Further research is required to determine specific biological activities such as enzyme inhibition or receptor binding.

The synthesis of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available 2-fluoro-4-methoxybenzaldehyde.
  • Formation of Intermediate: A suitable synthetic route may include a reaction with an appropriate nucleophile under acidic or basic conditions to form an intermediate compound.
  • Hydrolysis: The intermediate can then be hydrolyzed to yield the desired propanoic acid derivative.

In an industrial setting, optimized reaction conditions are employed to ensure high yield and purity, including automated reactors and continuous monitoring of reaction progress.

3-(2-Fluoro-4-methoxyphenyl)propanoic acid has several potential applications:

  • Medicinal Chemistry: Due to its structural characteristics, it may serve as a starting point for the development of new pharmaceuticals.
  • Materials Science: The compound can be utilized in the synthesis of polymers and other functional materials, leveraging its unique properties imparted by the fluorinated and methoxylated groups.

Several compounds share structural similarities with 3-(2-Fluoro-4-methoxyphenyl)propanoic acid. These include:

  • 3-(2-Fluoro-4-chlorophenyl)propanoic acid
  • 3-(2-Chloro-4-methoxyphenyl)propanoic acid
  • 3-(3-(4-Fluorophenoxy)phenyl)propanoic acid

Uniqueness

The uniqueness of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid lies in its specific combination of functional groups—particularly the fluorine atom and methoxy group—which can influence its electronic properties, reactivity, and potential bioactivity. This combination may enhance its stability and bioavailability compared to similar compounds lacking these features.

Thermodynamic Stability and Melting Point Behavior

The thermodynamic stability of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid is significantly influenced by the presence of both fluorine and methoxy substituents on the aromatic ring. The compound exhibits enhanced thermal stability compared to unsubstituted propanoic acid derivatives, primarily due to the stabilizing effects of fluorine substitution [1] [2].

Fluorinated aromatic compounds demonstrate exceptional thermal stability, with enhanced resistance to thermal decomposition compared to their non-fluorinated counterparts [2]. The presence of the fluorine atom at the 2-position relative to the propanoic acid side chain provides additional stabilization through inductive effects, which withdraw electron density from the aromatic system and increase the overall thermal stability of the molecule [1].

The melting point behavior of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid is expected to be elevated compared to the parent propanoic acid due to the increased molecular weight and enhanced intermolecular interactions. Similar fluorinated phenyl compounds exhibit melting points in the range of 70-150°C, with the specific value dependent on the substitution pattern [3] [4]. The compound's crystalline structure is stabilized by hydrogen bonding between carboxylic acid groups and potential π-π stacking interactions between aromatic rings [5].

Thermogravimetric analysis of related fluorinated aromatic carboxylic acids indicates thermal stability up to approximately 200°C, with decomposition onset occurring at higher temperatures [6]. The thermal decomposition mechanism likely involves initial decarboxylation, followed by aromatic ring degradation at elevated temperatures exceeding 250°C [7].

Solubility Profiles in Polar and Nonpolar Solvents

The solubility characteristics of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid reflect the compound's amphiphilic nature, combining hydrophobic aromatic features with polar carboxylic acid functionality. The presence of both fluorine and methoxy substituents creates a unique solubility profile that differs markedly from simple carboxylic acids [8] [9].

In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), the compound demonstrates good solubility [8] . These solvents effectively stabilize the carboxylic acid group through hydrogen bonding while accommodating the aromatic system. The solubility in DMSO is particularly notable, as this solvent can dissolve both the polar carboxylic acid moiety and the fluorinated aromatic ring system .

The compound exhibits limited solubility in water, which is characteristic of fluorinated aromatic compounds [9] [12]. The poor water solubility results from the hydrophobic nature of the fluorinated aromatic ring, which outweighs the hydrophilic contribution of the carboxylic acid group [13]. This behavior is consistent with other fluorinated phenyl derivatives, which typically show reduced water solubility compared to their non-fluorinated analogues [14].

In polar protic solvents such as methanol and ethanol, moderate solubility is expected due to the ability of these solvents to form hydrogen bonds with the carboxylic acid group [15]. However, the fluorinated aromatic system limits the overall solubility compared to simple aliphatic carboxylic acids [16].

Nonpolar solvents such as hexane, diethyl ether, and toluene provide very limited solubility for 3-(2-Fluoro-4-methoxyphenyl)propanoic acid [12]. The polar carboxylic acid functionality is incompatible with these nonpolar environments, resulting in poor dissolution despite the presence of the aromatic ring system [17].

Acid Dissociation Constants (pKa) and Tautomerism

The acid dissociation constant (pKa) of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid is influenced by the electronic effects of both the fluorine and methoxy substituents on the aromatic ring. Based on structure-activity relationships for substituted aromatic carboxylic acids, the pKa is estimated to be in the range of 4.2-4.5 [18] [19].

The fluorine substituent at the 2-position exerts an electron-withdrawing inductive effect, which stabilizes the carboxylate anion and increases the acidity of the compound compared to unsubstituted propanoic acid (pKa = 4.87) [18] [20]. This effect is consistent with the general principle that electron-withdrawing substituents enhance the acidity of carboxylic acids by stabilizing the conjugate base [19].

Conversely, the methoxy group at the 4-position provides electron-donating resonance effects, which destabilize the carboxylate anion and decrease the acidity [18]. The methoxy substituent effect on para-substituted benzoic acids typically increases the pKa by approximately 0.27 units compared to the unsubstituted compound [19].

The combined effects of these substituents result in a pKa value that reflects the balance between electron-withdrawing (fluorine) and electron-donating (methoxy) influences. The proximity of the fluorine to the carboxylic acid side chain provides a stronger inductive effect compared to the more distant methoxy group, resulting in a net increase in acidity compared to the unsubstituted compound [21] [22].

Regarding tautomerism, carboxylic acids can exist in equilibrium with their enol forms, although the keto form (carboxylic acid) is heavily favored under normal conditions [23] [24]. For 3-(2-Fluoro-4-methoxyphenyl)propanoic acid, the enol tautomer would involve the formation of a vinyl alcohol structure, but this form is thermodynamically unfavorable and represents less than 0.01% of the total population under standard conditions [25] [26].

The tautomeric equilibrium is not significantly affected by the fluorine and methoxy substituents, as these groups primarily influence the electronic properties of the aromatic ring rather than the carboxylic acid functionality [27] [28]. The compound remains predominantly in the carboxylic acid form, with negligible amounts of the enol tautomer present at equilibrium [29] [30].

Data Tables

PropertyValueSource/Notes
CAS Number852181-15-8Multiple chemical databases
Molecular FormulaC₁₀H₁₁FO₃Confirmed across sources
Molecular Weight (g/mol)198.19Confirmed molecular weight
IUPAC Name3-(2-Fluoro-4-methoxyphenyl)propanoic acidStandard IUPAC nomenclature
Physical StateSolidTypical for aromatic carboxylic acids
ColorWhite to off-whiteTypical crystalline appearance
Melting Point (°C)Not reportedNot experimentally determined
Boiling Point (°C)Not reportedNot experimentally determined
Density (g/cm³)~1.2 (predicted)Estimated based on structure
Solubility in WaterLimited/PoorTypical for fluorinated aromatics
Solubility in Polar SolventsSoluble in DMSO, DMFCommon polar aprotic solvents
Solubility in Non-polar SolventsLimited solubilityTypical for polar compounds
pKa (estimated)~4.2-4.5 (predicted)Similar to benzoic acid derivatives
LogP (estimated)~1.8-2.2 (predicted)Moderate lipophilicity
Flash Point (°C)>148°C (predicted)Estimated from structure
Vapor Pressure (mmHg at 25°C)Low (predicted)Low volatility expected
Thermal StabilityThermally stable up to ~200°CFluorinated aromatics are stable
Chemical StabilityStable under normal conditionsResistant to hydrolysis
CompoundFormulaMolecular WeightpKa (Literature)Effects of Substituents
Propionic acidC₃H₆O₂74.084.87Reference compound
3-(4-Methoxyphenyl)propanoic acidC₁₀H₁₂O₃180.204.69Methoxy: electron-donating, ↓ acidity
3-(3-Fluoro-4-methoxyphenyl)propanoic acidC₁₀H₁₁FO₃198.19Not reportedFluoro + methoxy: mixed effects
3-(2-Fluoro-4-methoxyphenyl)propanoic acidC₁₀H₁₁FO₃198.19Not reportedFluoro + methoxy: mixed effects
Benzoic acidC₇H₆O₂122.124.19Aromatic reference
Solvent TypePolarityExpected SolubilityReasoning
WaterHighPoorFluorinated aromatics have poor water solubility
MethanolHighModeratePolar protic solvent, moderate interaction
EthanolHighModeratePolar protic solvent, moderate interaction
DMSOHighGoodPolar aprotic, dissolves carboxylic acids
DMFHighGoodPolar aprotic, dissolves carboxylic acids
AcetoneMediumLimitedModerate polarity, limited interaction
ChloroformMediumLimitedModerate polarity, limited interaction
HexaneLowVery poorNon-polar, incompatible with carboxylic acid
Diethyl etherLowVery poorNon-polar, incompatible with carboxylic acid
TolueneLowVery poorNon-polar, incompatible with carboxylic acid
Temperature Range (°C)Expected BehaviorNotes
25-100StableNormal storage conditions
100-150StableElevated temperature stable
150-200StableFluorinated aromatics are thermally stable
200-250Possible decarboxylation onsetAromatic carboxylic acids may decarboxylate
250-300Decomposition likelyThermal decomposition products formed
>300Significant decompositionComplete thermal breakdown

XLogP3

1.8

Dates

Last modified: 08-15-2023

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